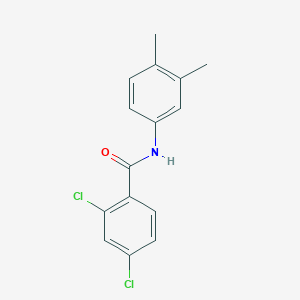![molecular formula C13H17NO3 B311973 methyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B311973.png)
methyl 4-[(3-methylbutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[(3-methylbutanoyl)amino]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl 4-(3-methylbutanamido) group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through the esterification of 4-(3-methylbutanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of methyl 4-(3-methylbutanamido)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dihalohydantoin can enhance the reaction rate and yield. The process is designed to minimize waste and optimize the recovery of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 4-[(3-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: 4-(3-methylbutanamido)benzoic acid.
Reduction: 4-(3-methylbutanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
methyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and personal care products.
Uniqueness: methyl 4-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of the 3-methylbutanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl benzoate and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
Clé InChI |
GKJNKMFKODDPST-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311908.png)





